

safety and handling of 6-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-fluoro-1H-indazole-3-carboxylic Acid

Cat. No.: B1366550

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **6-fluoro-1H-indazole-3-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for **6-fluoro-1H-indazole-3-carboxylic acid** (CAS No. 129295-30-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.^{[1][2][3]} **6-fluoro-1H-indazole-3-carboxylic acid**, in particular, serves as a crucial synthetic building block in the discovery of novel agents for oncology and neurology.^[4] Given its role in creating potent, biologically active molecules, a rigorous approach to its handling is paramount.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. **6-fluoro-1H-indazole-3-carboxylic acid** is a heterocyclic compound featuring an indazole core, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position.^[4] The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a versatile handle for synthetic modifications, such as amide bond formation.^{[4][5]}

Table 1: Physicochemical Data for **6-fluoro-1H-indazole-3-carboxylic acid**

Property	Value	Source(s)
CAS Number	129295-30-3	[4] [6]
Molecular Formula	C ₈ H ₅ FN ₂ O ₂	[4] [6]
Molecular Weight	180.14 g/mol	[4] [6]
Appearance	White to light beige crystalline powder	[4]
Melting Point	~290 °C (decomposes)	[4]
Storage Temperature	0-8 °C, keep in a dry, dark place	[4]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for **6-fluoro-1H-indazole-3-carboxylic acid** is not consistently available across all suppliers, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other halogenated indazole carboxylic acids.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This approach allows for a conservative and scientifically sound estimation of the potential risks.

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract, as well as potential harm if swallowed.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Anticipated GHS Hazard Classifications

Hazard Class	GHS Category	Hazard Statement	Basis of Assessment
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Based on data for 4-Bromo-6-fluoro-1H-indazole and 5-Bromo-1H-indazole-3-carboxylic acid.[8][9]
Skin Irritation	Category 2	H315: Causes skin irritation	Common classification for functionalized aromatic acids and indazoles.[7][8][9]
Eye Irritation	Category 2A	H319: Causes serious eye irritation	Common classification for functionalized aromatic acids and indazoles.[7][8][9]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	A frequent hazard for fine chemical powders.[7][8][9]

Causality Behind Hazards:

- Irritation: The acidic nature of the carboxylic acid group and the potential for the fine crystalline powder to act as a mechanical irritant contribute to skin, eye, and respiratory irritation.
- Oral Toxicity: As a building block for potent pharmaceuticals, the molecule is designed to be biologically active. Ingestion could lead to unintended systemic effects.

Exposure Controls and Personal Protective Equipment (PPE)

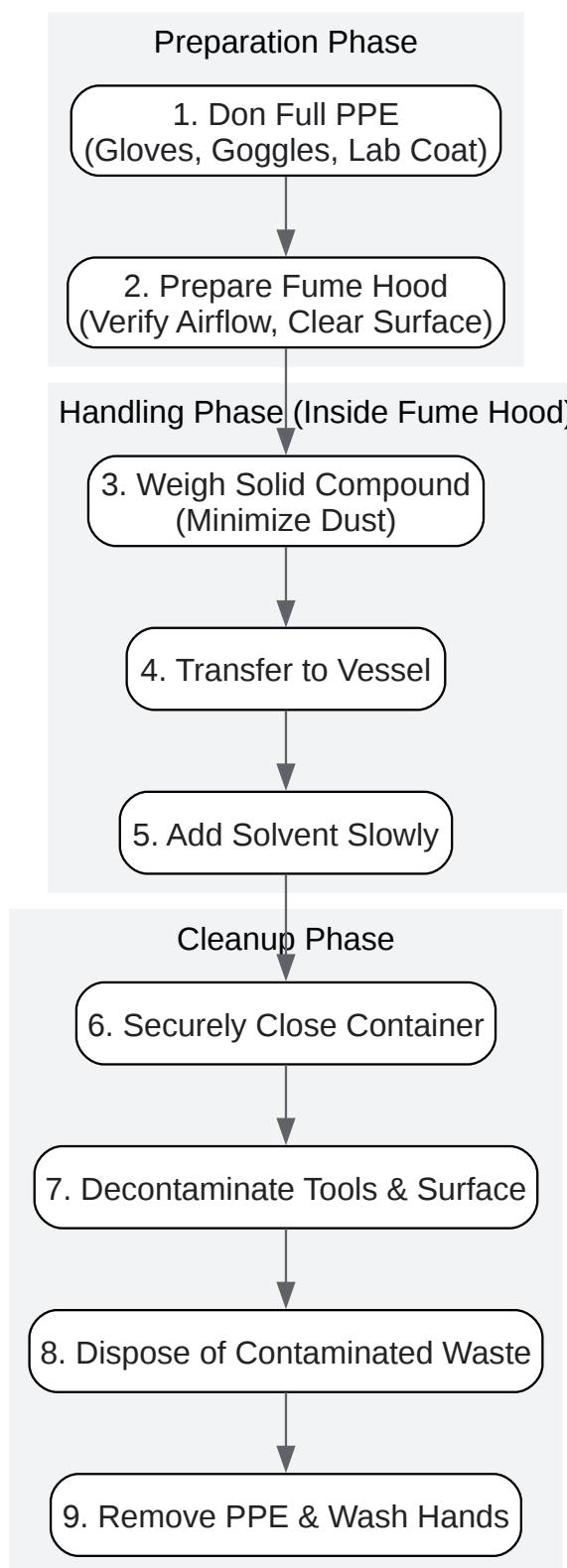
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls dictates that engineering solutions are the first line of defense.[11]

Engineering Controls

- Fume Hood: All weighing and handling of solid **6-fluoro-1H-indazole-3-carboxylic acid** must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates, preventing inhalation, which is a primary route of exposure.[8][12]
- Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
- Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[11][14] Selection must be deliberate and based on the identified risks.


- Hand Protection: Wear chemical-resistant nitrile gloves. Do not use latex gloves, as they offer inferior protection against many organic chemicals. A minimum thickness of 4 mil (0.1 mm) is recommended. Always inspect gloves for tears or pinholes before use.[8][15] Contaminated gloves should be removed and disposed of as hazardous waste.[16]
- Eye and Face Protection: Use tightly fitting safety goggles that meet EN 166 standards (or equivalent).[15] If there is a significant risk of splashing, such as when handling solutions, a face shield should be worn in addition to goggles.[11]
- Skin and Body Protection: A long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron may be appropriate.[8][15]
- Respiratory Protection: When handling the powder outside of a fume hood (which is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of the fine powder.[12][14]

Safe Handling and Storage Protocols

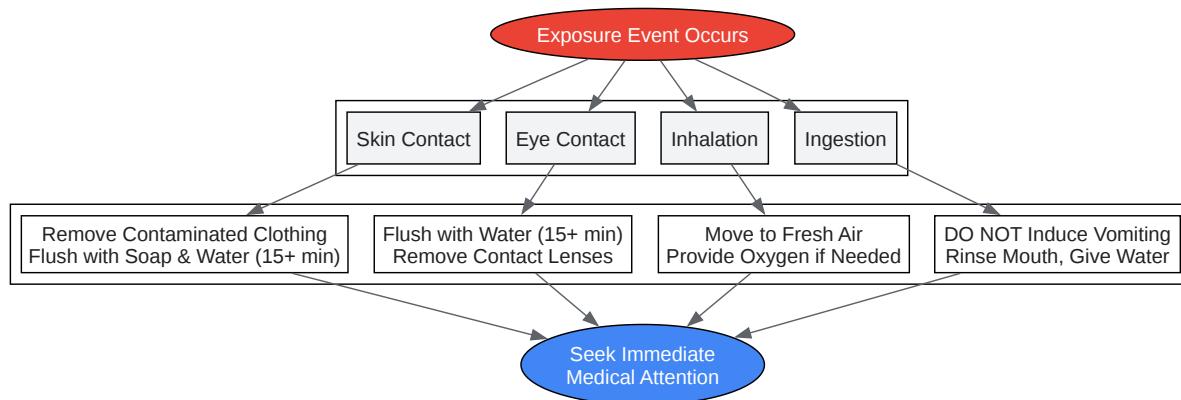
A systematic workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all handling activities.

Step-by-Step Handling Protocol

- Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent). Don the required PPE.
- Weighing: Perform all weighing operations on a balance inside the fume hood. Use weigh paper or a small beaker to contain the solid. Avoid creating dust clouds by handling the material gently.
- Transfer: Carefully transfer the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.
- Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or acetone) and wipe clean.
- Waste Disposal: Dispose of all contaminated materials, including gloves, weigh paper, and wipes, in a designated hazardous waste container.[16]
- Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[17]

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling **6-fluoro-1H-indazole-3-carboxylic acid**.


Storage Requirements

- Container: Keep the compound in its original, tightly sealed container to prevent degradation from moisture and air.[7][8]
- Location: Store in a designated, well-ventilated, and secure area. The recommended storage temperature is refrigerated (0-8 °C).[4] This slows potential degradation pathways.
- Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or hazardous reactions.[8]

First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is crucial. All laboratory personnel must be familiar with these procedures.[18]

- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[7][17][18] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[12]
- Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[18][19] If irritation persists, seek medical attention.[19]
- Inhalation: Move the affected person to fresh air at once.[18][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method if the substance was ingested or inhaled).[8] Seek immediate medical attention.[19]
- Ingestion: Do NOT induce vomiting.[8][12] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[12] Call a physician or poison control center immediately.[8]

[Click to download full resolution via product page](#)

Caption: Logic diagram for emergency first aid procedures.

Disposal Procedures

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

- Classification: Treat **6-fluoro-1H-indazole-3-carboxylic acid** and all materials contaminated with it as hazardous chemical waste.[\[16\]](#)
- Segregation: Do not mix this waste with incompatible materials. Collect solid waste (unused compound, contaminated wipes, PPE) in a designated, leak-proof, and clearly labeled container.[\[16\]](#) The label must include the words "Hazardous Waste" and the full chemical name.[\[16\]](#)
- Collection: Keep the waste container closed except when adding waste. Store it in a designated secondary containment area.
- Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour down the drain or

dispose of in regular trash.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. scbt.com [scbt.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.es [fishersci.es]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pppmag.com [pppmag.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. gerpac.eu [gerpac.eu]
- 15. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [safety and handling of 6-fluoro-1H-indazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366550#safety-and-handling-of-6-fluoro-1h-indazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com